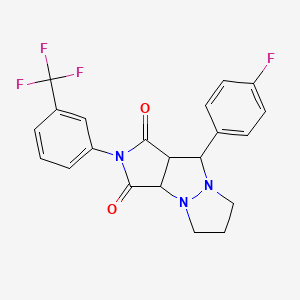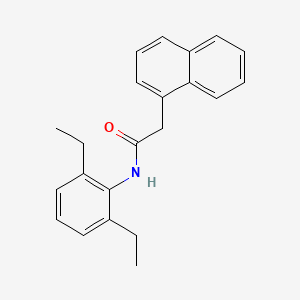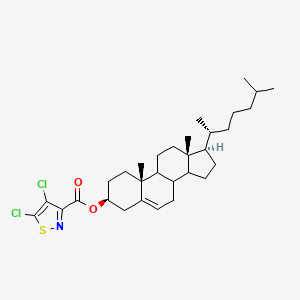![molecular formula C13H15N5O2 B11072892 Urea, 1-(3,5-dimethyl-[1,2,4]triazol-4-yl)-3-(4-methylbenzoyl)-](/img/structure/B11072892.png)
Urea, 1-(3,5-dimethyl-[1,2,4]triazol-4-yl)-3-(4-methylbenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(4-METHYLBENZOYL)UREA is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in various fields such as agriculture, medicine, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(4-METHYLBENZOYL)UREA typically involves the reaction of 3,5-dimethyl-1,2,4-triazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with urea to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(4-METHYLBENZOYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(4-METHYLBENZOYL)UREA would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or interfere with essential enzymes. In medicinal applications, it could interact with specific receptors or signaling pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(4-CHLOROBENZOYL)UREA
- N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(4-METHOXYBENZOYL)UREA
Comparison
Compared to similar compounds, N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(4-METHYLBENZOYL)UREA might exhibit unique properties such as enhanced stability, higher biological activity, or improved solubility. These differences can be attributed to the specific substituents on the triazole and benzoyl moieties, which influence the compound’s overall behavior and interactions.
Eigenschaften
Molekularformel |
C13H15N5O2 |
|---|---|
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
N-[(3,5-dimethyl-1,2,4-triazol-4-yl)carbamoyl]-4-methylbenzamide |
InChI |
InChI=1S/C13H15N5O2/c1-8-4-6-11(7-5-8)12(19)14-13(20)17-18-9(2)15-16-10(18)3/h4-7H,1-3H3,(H2,14,17,19,20) |
InChI-Schlüssel |
VPRIQCAERDYXDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC(=O)NN2C(=NN=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dichloro-7a-methyl-7-phenyl-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B11072811.png)

![ethyl 3-(4-methoxyphenyl)-3-[({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]propanoate](/img/structure/B11072832.png)
![N-(3-fluoro-2-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11072838.png)
![ethyl (2E)-3-amino-2-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)but-2-enoate](/img/structure/B11072840.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B11072847.png)

![Ethyl 4-amino-3-[(2-chlorophenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B11072859.png)
![Ethyl 4-(4-chlorophenyl)-6-{[4-(2-cyanoethyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11072866.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B11072871.png)
![3-{4-[4-(Thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione](/img/structure/B11072877.png)

![2-{4-[(4-bromophenyl)amino]-4-(4,4-dimethyl-2,6-dioxocyclohexylidene)butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11072887.png)
![2H-Pyrrolo[2,3-b]indole-1-carbothioic acid, 3a,8a-dimethyl-3,3a,8,8a-tetrahydro-, allylamide](/img/structure/B11072893.png)
